molecular formula C14H20N2O2S B5666219 7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane

7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane

Cat. No. B5666219
M. Wt: 280.39 g/mol
InChI Key: FZNZPUCUWJGPRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spirocyclic compounds like 7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane often involves complex reactions that can include cyclization steps, functional group transformations, and stereoselective reactions. For instance, the synthesis of related 1-thia-4-azaspiro[4.5]decane derivatives and their thiazolopyrimidine and 1,3,4-thiadiazole thioglycosides has been achieved through glycosylation reactions, demonstrating the versatility of synthetic strategies for such compounds (Flefel et al., 2017).

Molecular Structure Analysis

The molecular structure of spiro compounds is noteworthy for its complexity and the presence of spiro junctions, where a single atom is shared between two rings. This structural aspect is crucial for the compound's chemical behavior and interactions. The stereochemical properties of such compounds, as observed in their synthesis and structural analysis, highlight the importance of the spirocyclic framework in determining the compound's overall molecular conformation (Pellegrini et al., 1997).

Chemical Reactions and Properties

Spirocyclic compounds exhibit a range of chemical reactions, influenced by their functional groups and spirocyclic structure. For example, the reactivity of thiazolidine and 1-thia-4-azaspiro[4.5] decane derivatives towards different reagents can lead to various products, showcasing the compounds' versatile chemistry (Stacy & Strong, 1968).

Physical Properties Analysis

The physical properties of such spirocyclic compounds, including solubility, melting points, and boiling points, are determined by their molecular structure. While specific data on 7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane may not be readily available, related compounds exhibit diverse physical properties that are critical for their application and handling (Kuroyan et al., 1991).

properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-(2-oxa-9-azaspiro[4.5]decan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-10-12(19-11(2)15-10)13(17)16-6-3-4-14(8-16)5-7-18-9-14/h3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNZPUCUWJGPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCCC3(C2)CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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